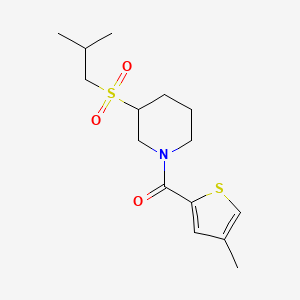

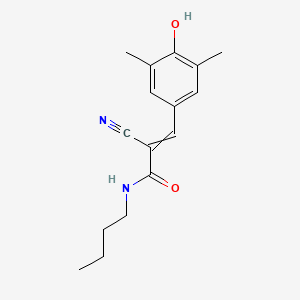

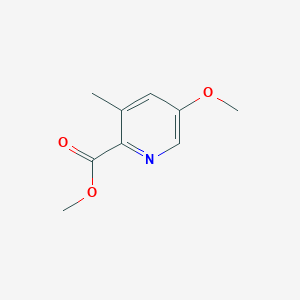

![molecular formula C20H17FN4S B2488326 6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 923139-67-7](/img/structure/B2488326.png)

6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" belongs to the class of triazolopyridazines, which are heterocyclic compounds known for their varied biological activities. These compounds are structurally characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused triazole and pyridazine ring system. This structural motif is found in many compounds with significant pharmacological properties, including anxiolytic, anticonvulsant, and anticancer activities (Aggarwal et al., 2019).

Synthesis Analysis

The synthesis of triazolopyridazine derivatives often involves multistep synthetic routes that may include cyclization reactions, substitutions, and the introduction of various functional groups to achieve the desired compound. For example, the synthesis of similar triazolopyridazine compounds has been accomplished using oxidative intramolecular cyclization techniques, employing green oxidants in environmentally benign solvents (Aggarwal et al., 2019).

Molecular Structure Analysis

The molecular structure of triazolopyridazines, including the specific compound , features a nonplanar tricyclic core due to the steric strain and electronic interactions within the fused ring system. X-ray crystallography studies reveal that such compounds may exhibit various crystal packing motifs influenced by weak intermolecular interactions, including hydrogen bonding and π-π stacking (Sallam et al., 2021).

Scientific Research Applications

Synthesis Techniques

Research on 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, closely related to the compound , highlights the use of oxidative intramolecular cyclization techniques. Iodobenzene diacetate is employed as a green oxidant in these syntheses, demonstrating a preference for environmentally friendly practices in the chemical synthesis of complex molecules (Aggarwal et al., 2019).

Structural Characterization

The structural characteristics of triazolo-pyridazine derivatives are meticulously elucidated using various spectroscopic techniques like IR, NMR (1H and 13C), mass spectral data, and elemental analyses. Notably, X-ray crystal analysis plays a critical role in understanding the spatial configuration of these molecules, revealing intricate details such as twisted conformations and nonplanar tricyclic cores in certain derivatives. These insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Aggarwal et al., 2019).

Biological and Pharmaceutical Research

Antiviral Activities

Certain triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activities, particularly against hepatitis-A virus (HAV). The plaque reduction infectivity assay indicates a significant reduction in virus count due to treatment with these compounds, highlighting their potential as antiviral agents (Shamroukh & Ali, 2008).

Antitubulin Agents

In the realm of cancer research, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated as antitubulin agents. These compounds have shown moderate to potent antiproliferative activity, indicating their potential in cancer treatment strategies. The compound 4q, in particular, has demonstrated high activity against various cancer cell lines, offering a promising avenue for therapeutic development (Xu et al., 2016).

Agricultural Applications

Agrochemical Uses

Pyridazine derivatives, including those with the triazolo[4,3-b]pyridazine framework, find utility in the agricultural sector. They are used for a range of applications such as molluscicidal, anti-feedant, insecticidal, herbicidal, plant growth regulators, and other agrochemical purposes. The synthesis and structure elucidation of these compounds, along with docking studies against specific pathogens like Fusarium oxysporum, underscore their importance in agriculture (Sallam et al., 2022).

properties

IUPAC Name |

6-(4-ethylphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4S/c1-2-14-3-7-16(8-4-14)18-11-12-19-22-23-20(25(19)24-18)26-13-15-5-9-17(21)10-6-15/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSCSVDVLCVDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)

![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)

![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)

![3-{[4-(3-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2488265.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)